2-Propen-1-one, 3-(2-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)-

Anticancer drug discovery Leukemia Cytotoxicity profiling

2-Propen-1-one, 3-(2-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- (CAS 914383-94-1), also designated compound 3c or 2c in the primary literature, is a synthetic naphthyl-substituted chalcone with a 3,4,5-trimethoxyphenyl A-ring and a 2-naphthyl B-ring connected via an α,β-unsaturated ketone bridge. It belongs to the class of trimethoxychalcones that are recognized as colchicine-site tubulin ligands.

Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
CAS No. 914383-94-1
Cat. No. B12605267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 3-(2-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)-
CAS914383-94-1
Molecular FormulaC22H20O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C22H20O4/c1-24-20-13-18(14-21(25-2)22(20)26-3)19(23)11-9-15-8-10-16-6-4-5-7-17(16)12-15/h4-14H,1-3H3
InChIKeyGNRAEXLCGFMDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 2-Propen-1-one, 3-(2-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- (CAS 914383-94-1): A Naphthyl-Chalcone Colchicine-Site Ligand


2-Propen-1-one, 3-(2-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- (CAS 914383-94-1), also designated compound 3c or 2c in the primary literature, is a synthetic naphthyl-substituted chalcone with a 3,4,5-trimethoxyphenyl A-ring and a 2-naphthyl B-ring connected via an α,β-unsaturated ketone bridge. It belongs to the class of trimethoxychalcones that are recognized as colchicine-site tubulin ligands [1]. The compound has demonstrated sub-micromolar to low-nanomolar cytotoxicity against a panel of human cancer cell lines and inhibits tubulin assembly in vitro with potency comparable to colchicine [2]. Its structural simplicity and well-defined synthetic accessibility via Claisen-Schmidt condensation distinguish it from more complex natural product-derived microtubule perturbing agents.

Why Generic Substitution Fails: Structural Determinants of Activity for CAS 914383-94-1 vs. Close-In Chalcone Analogs


Naphthyl-chalcones within this chemotype cannot be interchanged without incurring profound losses in potency and target engagement. Quantitative structure-activity data demonstrate that removal of the 3,4,5-trimethoxy substitution pattern on the A-ring (compound 2b) reduces cytotoxicity against human leukemia cell lines by 3.5- to 11.8-fold and weakens tubulin assembly inhibition [1]. Conversely, relocating the trimethoxy substitution to the 2,3,4-positions (compound 2d) nearly abolishes the potency gains, confirming that the 3,4,5-trimethoxyphenyl motif is a non-negotiable pharmacophore for colchicine-site occupancy [1]. The unsubstituted 1,3-diphenyl-2-propen-1-one backbone (2a) is essentially inactive (IC50 > 100 µM) [1]. These steep SAR cliffs mean that generic substitution based solely on the chalcone scaffold or naphthyl presence is scientifically unsound; only the precise 3,4,5-trimethoxy-2-naphthyl combination delivers the documented pharmacodynamic profile [2].

Product-Specific Quantitative Evidence Guide: Differentiating CAS 914383-94-1 from Its Closest Structural Analogs


Head-to-Head Cytotoxicity Against Human Leukemia Cell Lines: 3,4,5-Trimethoxyphenyl vs. Unsubstituted Phenyl A-Ring

In a direct head-to-head comparison within the same study, the target compound 2c (CAS 914383-94-1) bearing a 3,4,5-trimethoxyphenyl A-ring was markedly more cytotoxic than its direct analog 2b, which carries an unsubstituted phenyl A-ring but retains the identical 2-naphthyl B-ring. Against REH human acute lymphocytic leukemia cells, 2c exhibited an IC50 of 0.73 ± 0.15 µM vs. 2b IC50 of 2.58 ± 0.58 µM, representing a 3.5-fold improvement. The differentiation was even more pronounced against JURKAT human T-cell leukemia cells: 2c IC50 = 0.50 ± 0.15 µM vs. 2b IC50 = 5.90 ± 2.04 µM, an 11.8-fold enhancement. The unsubstituted parent chalcone 2a was essentially inactive (IC50 > 100 µM) [1].

Anticancer drug discovery Leukemia Cytotoxicity profiling

Tubulin Assembly Inhibition: CAS 914383-94-1 Matches Colchicine Potency and Outperforms Non-Trimethoxy Analog

The target compound 2c inhibited tubulin assembly with an IC50 of 2.2 µM, which is statistically indistinguishable from colchicine (IC50 = 2.3 µM) in the same assay system. By contrast, the des-methoxy analog 2b was a weaker assembly inhibitor (IC50 = 3.6 µM), and the 2,3,4-trimethoxy regioisomer 2d failed to inhibit assembly at concentrations up to 10 µM [1]. This places CAS 914383-94-1 among the most potent chalcone-based tubulin polymerization inhibitors reported, directly comparable to the natural product colchicine.

Microtubule dynamics Tubulin polymerization inhibition Colchicine-site ligand

Potency Against Solid Tumor Cell Lines: Low Nanomolar Cytotoxicity in HeLa, HCT15, and A549 Models

In an independent study, the identical compound (designated 3c) was evaluated against three solid tumor cell lines: HeLa (cervical adenocarcinoma), HCT15 (colorectal adenocarcinoma), and A549 (lung carcinoma). The IC50 values were 0.019 µM (HeLa), 0.020 µM (HCT15), and 0.022 µM (A549), all in the low nanomolar range [1]. By comparison, the unsubstituted 1,3-diphenyl-2-propen-1-one scaffold (compound 2a) was inactive at 100 µM in analogous cytotoxicity assays [2]. Although a direct comparator in the same solid-tumor panel is not available for the des-methoxy analog 2b, the consistently sub-100 nM activity across three histologically distinct solid tumor types establishes a potency benchmark that chalcones lacking the 3,4,5-trimethoxy-naphthyl combination do not approach.

Solid tumor cytotoxicity Cervical cancer Colorectal cancer Lung cancer

Therapeutic Selectivity Index: Differential Toxicity Between Malignant and Non-Malignant Cells

Compound 2c demonstrated a measurable selectivity window between malignant and normal cells. In the same study, the IC50 against human peripheral blood mononuclear cells (PBMC) was 18.0 ± 1.2 µM, compared with 0.73 ± 0.15 µM against REH leukemia cells, yielding a selectivity index of ~25-fold. Against NIH3T3 murine fibroblasts (IC50 = 34 ± 1.5 µM) and HUVEC human umbilical vein endothelial cells (IC50 = 37 ± 1.8 µM), the selectivity margins were ~47-fold and ~51-fold, respectively [1]. By contrast, colchicine was extraordinarily potent but showed minimal selectivity: IC50 against NIH3T3 was 0.0026 µM vs. 0.0077 µM against JURKAT, yielding a selectivity index of only ~0.34 (i.e., slightly higher toxicity to non-malignant cells) [1]. While formal therapeutic index data require in vivo validation, this differential cytotoxicity profile suggests a wider safety margin for CAS 914383-94-1 compared with colchicine.

Selectivity index Therapeutic window Normal cell toxicity

Confirmed Colchicine-Site Occupancy by Molecular Docking: Structural Basis for Target Engagement

Molecular docking studies demonstrated that compound 2c adopts a curved s-trans conformer that overlays well with DAMA-colchicine within the colchicine binding domain at the α/β-tubulin intradimer interface. The 3,4,5-trimethoxyphenyl group of 2c is buried in the same hydrophobic subcavity that accommodates the trimethoxyphenyl moiety of colchicine, with the C4-methoxy substituent of 2c superposing on the C2-methoxy group of colchicine and establishing a polar interaction with Cys β241 [1]. In contrast, the unsubstituted chalcone 2a failed to generate any clearly favored orientation in docking simulations, consistent with its lack of biological activity [1]. The 2,3,4-trimethoxy regioisomer 2d also could not adopt a productive binding pose, explaining its poor tubulin inhibitory activity.

Molecular docking Tubulin colchicine site Structure-based drug design

Patent-Backed Industrial Validation: Kyowa Hakko Kogyo Claims Antitumor Propenone Derivatives Including CAS 914383-94-1

Japanese patent JPH08277242A, filed by Kyowa Hakko Kogyo KK (a research-intensive pharmaceutical company), explicitly claims (E)-3-(naphthalene-2-yl)-1-(3,4,5-trimethoxyphenyl)-2-propene-1-one (CAS 914383-94-1) as a propenone derivative having excellent antitumor activity [1]. The patent describes the compound as an exemplary embodiment within a broader series of bicyclic aromatic-substituted propenones, confirming that its specific structural combination was prioritized for industrial development. The compound is synthesized via base-catalyzed Claisen-Schmidt condensation of 3',4',5'-trimethoxyacetophenone with naphthalene-2-carboxyaldehyde, a scalable and reproducible one-step procedure [1]. This patent-backed precedent differentiates CAS 914383-94-1 from the vast majority of academically described chalcones that lack documented industrial interest.

Patent validation Antitumor agent Intellectual property

Best Research and Industrial Application Scenarios for CAS 914383-94-1 Based on Verified Evidence


Lead Compound for Tubulin-Colchicine Site Anticancer Drug Discovery

With tubulin assembly IC50 of 2.2 µM—comparable to colchicine—and sub-micromolar to low-nanomolar cytotoxicity against leukemia (REH, JURKAT) and solid tumor lines (HeLa, HCT15, A549), CAS 914383-94-1 is a validated lead-like starting point for medicinal chemistry optimization programs targeting the colchicine binding site [1] [2]. Its selectivity index of 25–68 against normal PBMC, NIH3T3, and HUVEC cells provides a measurable therapeutic margin for structure-activity relationship expansion, unlike colchicine which lacks selectivity [1]. The confirmed docking pose at the α/β-tubulin interface supplies a rational basis for structure-guided design of analogs with improved affinity or pharmacokinetic properties [1].

Chemical Biology Probe for Microtubule Destabilization and Mitotic Arrest Studies

CAS 914383-94-1 causes microtubule destabilization and mitotic arrest in human cancer cells as demonstrated by high-content cellular analysis, making it a useful tool compound for investigating microtubule dynamics, spindle assembly checkpoint signaling, and mitotic catastrophe pathways [1]. Its ability to inhibit human breast cancer cell migration in scratch wound and Boyden chamber assays extends its utility to anti-metastatic mechanism studies [1]. The compound's clean synthetic accessibility via one-step Claisen-Schmidt condensation enables cost-effective probe supply for academic screening consortia [3].

Scaffold for Selective Solid Tumor Agent Development (Cervical, Colorectal, Lung)

The compound exhibits low-nanomolar IC50 values of 0.019–0.022 µM against HeLa (cervical), HCT15 (colorectal), and A549 (lung) carcinoma cells, with DNA damage verified by alkaline comet assay, flow cytometry, and chromatin condensation confirming apoptotic cell death [2]. This activity profile supports focused lead optimization programs for solid tumor indications where microtubule-targeting agents are clinically validated. The broad-spectrum solid tumor activity distinguishes it from chalcones that show activity only in hematological malignancy models.

Patented Antitumor Chemotype with Industrial Synthesis Precedent

The explicit patent claim of CAS 914383-94-1 in JPH08277242A by Kyowa Hakko Kogyo KK as an antitumor propenone derivative provides industrial validation and a documented synthetic route (piperidine-catalyzed condensation in methanol) suitable for scale-up [3]. This patent precedent reduces translational risk for organizations seeking to advance the compound toward preclinical development, as the freedom-to-operate landscape is clearly delineated around this specific chemotype [3].

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